molecular formula C22H18N2O3S B7440960 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide

Cat. No.: B7440960
M. Wt: 390.5 g/mol
InChI Key: MEHBWCLECSPYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide is a complex organic compound that features a unique combination of an oxazole ring and an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide typically involves multiple steps:

    Acylation: The process begins with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.

    Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.

    Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid to produce 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.

    Amination: Finally, the sulfonyl chloride is treated with aqueous ammonia to yield the target compound.

Industrial Production Methods

The use of less corrosive reagents and one-pot reactions could be explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide exerts its effects involves the inhibition of human carbonic anhydrase II. This enzyme plays a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting this enzyme, the compound can reduce intraocular pressure, making it useful in treating glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide is unique due to the presence of both the oxazole ring and the acenaphthylene moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit human carbonic anhydrase II with high selectivity sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-14-23-13-20(27-14)15-7-10-18(11-8-15)24-28(25,26)21-12-9-17-6-5-16-3-2-4-19(21)22(16)17/h2-4,7-13,24H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHBWCLECSPYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.